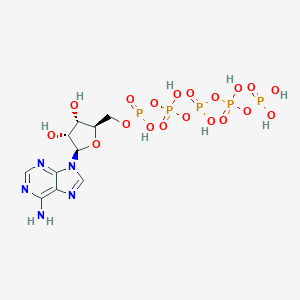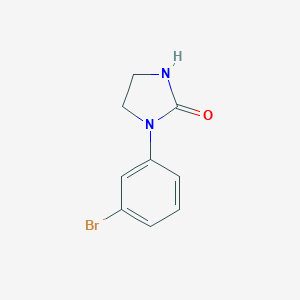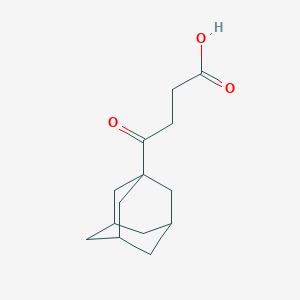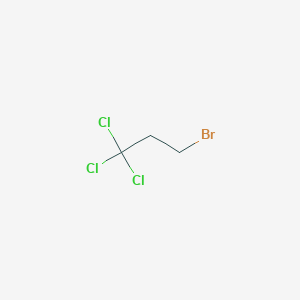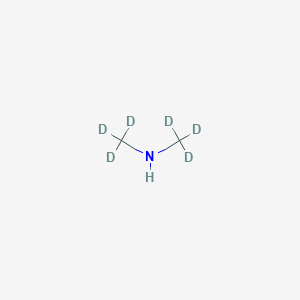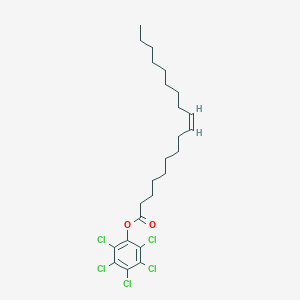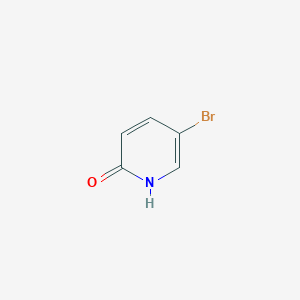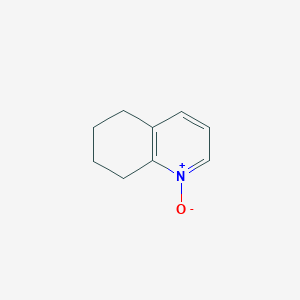
5,6,7,8-Tetrahydro-1-quinoliniumolate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related quinolinium compounds involves various strategies, including condensation reactions and modifications of quinoline derivatives. For instance, compounds of pharmacological interest containing a quinoline core structure were prepared starting from 4-chloroquinoline, demonstrating the quinolinium salts' efficiency as intermediates for parallel synthesis (Bazin & Kuhn, 2005).
Molecular Structure Analysis
Molecular structure and protonation trends in quinoline derivatives have been studied using X-ray measurements, NMR spectra, and theoretical calculations, revealing insights into the stability and reactivity of such compounds (Dyablo et al., 2016).
Chemical Reactions and Properties
Quinolinium compounds exhibit diverse chemical reactivity, including hydrolysis and coordination to various metals, reflecting their ambiphilic nature and potential for forming coordination complexes (Son, Pudenz, & Hoefelmeyer, 2010).
Physical Properties Analysis
The physical properties of quinolinium derivatives can vary significantly based on their molecular structure, including changes in magnetic and spectroscopic properties. For example, the magnetic behavior of gadolinium complexes with quinolinolato ligands has been studied, providing evidence for ferromagnetic interactions influenced by π–π stacking interactions (Artizzu et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and electrophilic substitutions, are crucial for understanding the behavior of quinolinium compounds. Their reactions with different reagents, leading to a variety of derivatives, underscore the versatility of quinolinium ions as synthetic intermediates (Golubushina & Chuiguk, 1972).
Wissenschaftliche Forschungsanwendungen
- “5,6,7,8-Tetrahydro-1-quinoliniumolate” has a CAS Number of 14631-48-2 . It has a molecular formula of C9H11NO and a molecular weight of 149.19 .
- It’s used in the field of chemical synthesis . It’s also mentioned in the context of medicinal chemistry .
- There’s a mention of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines, which suggests that “5,6,7,8-Tetrahydro-1-quinoliniumolate” could be used as a building block in the synthesis of other complex molecules .
- This compound is used in the synthesis of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . This suggests that “5,6,7,8-Tetrahydro-1-quinoliniumolate” could be used as a building block in the synthesis of other complex molecules .
- The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
- The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
- This compound is used in the synthesis of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . This suggests that “5,6,7,8-Tetrahydro-1-quinoliniumolate” could be used as a building block in the synthesis of other complex molecules .
- The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
- The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
Safety And Hazards
5,6,7,8-Tetrahydro-1-quinoliniumolate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and is harmful if swallowed. It causes skin irritation and serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGBJUOJAKQFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=[N+]2[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380789 | |
| Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-1-quinoliniumolate | |
CAS RN |
14631-48-2 | |
| Record name | 5,6,7,8-Tetrahydroquinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14631-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

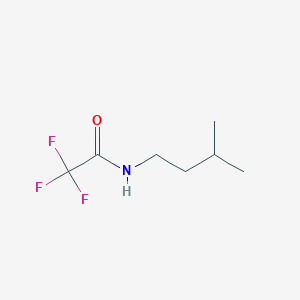
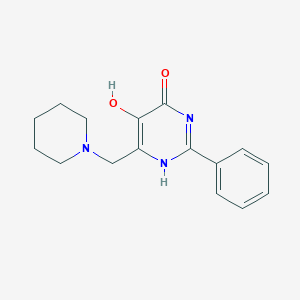
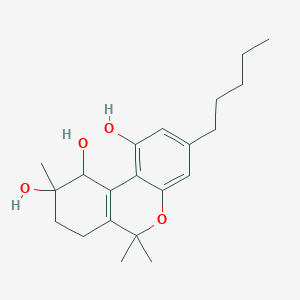
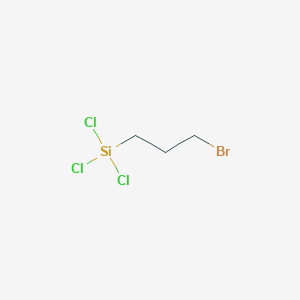
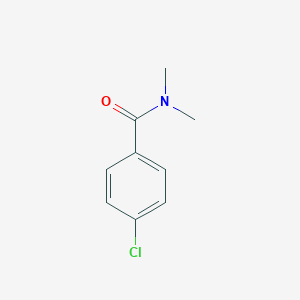
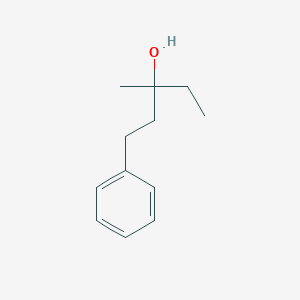
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
